REACTION_CXSMILES
|
[C:1]1(=[O:6])[CH2:5][CH2:4][CH:3]=[CH:2]1.[N+:7]([CH3:10])([O-:9])=[O:8].N12CCCC1=NCCC2>C(O)(C)C>[N+:7]([CH2:10][CH:3]1[CH2:4][CH2:5][C:1](=[O:6])[CH2:2]1)([O-:9])=[O:8]
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Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
C1(C=CCC1)=O
|
Name
|
|
Quantity
|
666 mL
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
N12CCCN=C2CCC1
|
Name
|
|
Quantity
|
1.1 L
|
Type
|
solvent
|
Smiles
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C(C)(C)O
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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WAIT
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Details
|
the solution is left
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Type
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DISTILLATION
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Details
|
The isopropanol is then substantially distilled in vacuo
|
Type
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DISSOLUTION
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Details
|
the residue is dissolved in ethyl acetate
|
Type
|
WASH
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Details
|
the solution is washed twice with 0.5 l of dilute sulphuric acid each time
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Type
|
DRY_WITH_MATERIAL
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Details
|
The organic phase is dried with sodium sulphate
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])CC1CC(CC1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 154 g | |
YIELD: PERCENTYIELD | 88% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |